
2-Chloro-5-nitro-4-thiocyanatopyrimidine
Vue d'ensemble
Description
2-Chloro-5-nitro-4-thiocyanatopyrimidine is a chemical compound with the molecular formula C5HClN4O2S . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-nitro-4-thiocyanatopyrimidine consists of 5 carbon atoms, 1 chlorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Synthesis of Anticancer Intermediates
2-Chloro-5-nitro-4-thiocyanatopyrimidine is utilized in the synthesis of compounds for potential use in anticancer drugs. For instance, Zhang et al. (2019) demonstrated a high-yield method to synthesize 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a significant intermediate in small molecule anticancer drugs. Their method involved halogenation, coupling, and nucleophilic reactions, with a high total yield of up to 85% (Binliang Zhang, Yanmi Zhou, Qi Gu, Shan Xu, 2019).
Insecticidal Properties
A novel class of insecticides, Neonicotinoids, have been synthesized using 2-Chloro-5-nitro-4-thiocyanatopyrimidine derivatives. Maienfisch et al. (2001) outlined the methodology for synthesizing various nitroimino heterocycles, including those derived from 2-Chloro-5-nitro-4-thiocyanatopyrimidine, demonstrating effective insecticidal activity (P. Maienfisch, H. Huerlimann, A. Rindlisbacher, L. Gsell, H. Dettwiler, J. Haettenschwiler, E. Sieger, M. Walti, 2001).
Synthesis of Novel Heterocyclic Systems
The compound has been used to synthesize various derivatives of 2-chloro-4-methyl-5-nitropyrimidine, leading to novel heterocyclic systems like 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline. This research by Banihashemi et al. (2020) highlights the versatility of 2-Chloro-5-nitro-4-thiocyanatopyrimidine in creating new chemical structures with potential pharmaceutical applications (S. Banihashemi, H. Hassani, J. Lari, 2020).
Antimicrobial Activity
Dişli et al. (2013) synthesized 4,6-dimethoxy pyrimidine derivatives, including 2-amino-4,6-dimethoxy-5-thiocyanatopyrimidine, and evaluated their antibacterial activities. Some of these derivatives showed significant antibacterial activity, comparable to standard antibiotics like Penicillin and Erythromycin (A. Dişli, S. Mercan, Serkan Yavuz, 2013).
Antitumor Properties and DNA Methylation
Research into the synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and-cyclohexylthiosemicarbazides, using 2-Chloro-5-nitro-4-thiocyanatopyrimidine derivatives, was conducted to study their impact on DNA methylation and in vitro antitumor properties. Grigoryan et al. (2012) found that these compounds influence DNA methylation, indicating potential for antitumor applications (L. Grigoryan, M. A. Kaldrikyan, R. G. Melik-Ogandzhanyan, J. V. Garibyan, L. Nersesyan, A. S. Agaronyan, 2012).
Propriétés
IUPAC Name |
(2-chloro-5-nitropyrimidin-4-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClN4O2S/c6-5-8-1-3(10(11)12)4(9-5)13-2-7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMBHKFNIKBISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)SC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610582 | |
| Record name | 2-Chloro-5-nitropyrimidin-4-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitro-4-thiocyanatopyrimidine | |
CAS RN |
98027-74-8 | |
| Record name | 2-Chloro-5-nitropyrimidin-4-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

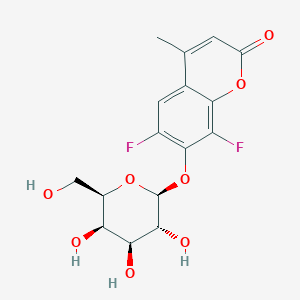
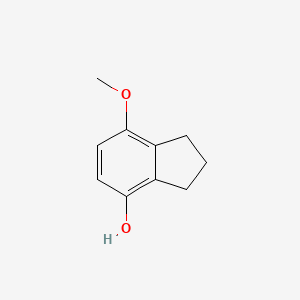
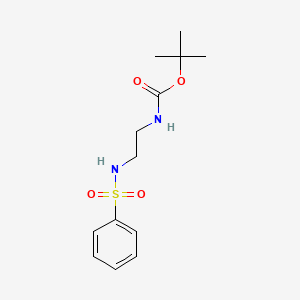
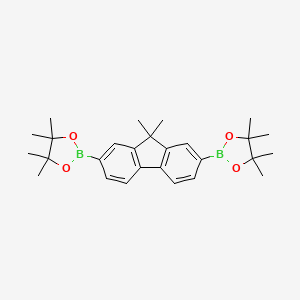
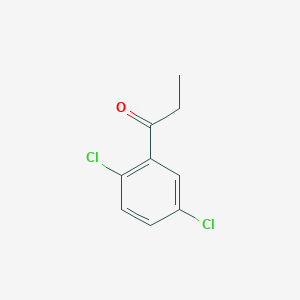
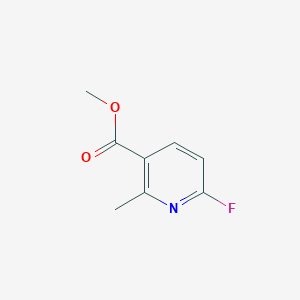
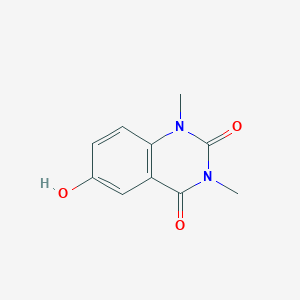
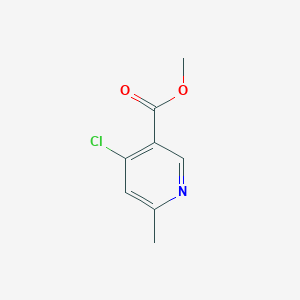
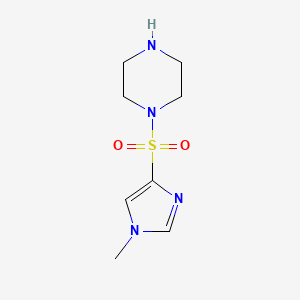
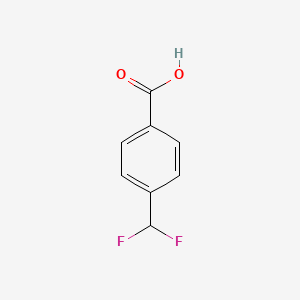
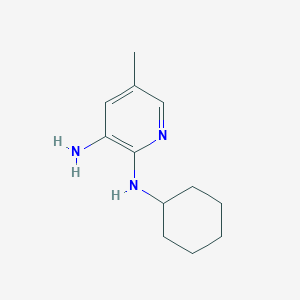
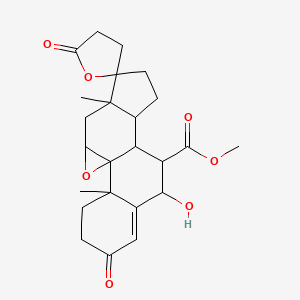
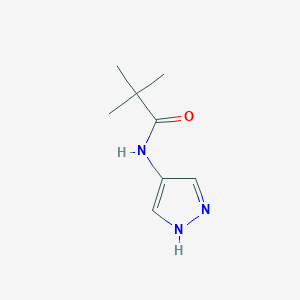
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)